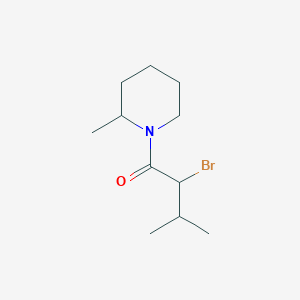

2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one” is a chemical compound with the molecular formula C11H20BrNO. It has a molecular weight of 262.19 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one” consists of a butanone backbone with a bromine atom attached to the second carbon, a methyl group attached to the third carbon, and a 2-methylpiperidin-1-yl group attached to the first carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one” include a predicted boiling point of 315.1±25.0 °C and a predicted density of 1.291±0.06 g/cm3 . The compound’s pKa is predicted to be -0.93±0.20 .Scientific Research Applications

Branched Chain Aldehydes in Food Flavors

Research on branched aldehydes, including compounds similar to 2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one, has shown their significance in flavor compounds of many food products. These compounds are derived from amino acids and play a crucial role in the flavor profile of both fermented and non-fermented food products. Understanding the metabolic pathways for the formation and degradation of these aldehydes is key to controlling their levels in food, thus enhancing food quality and consumer satisfaction (Smit, Engels, & Smit, 2009).

Downstream Processing in Bioproduction

In the realm of biotechnology, the separation and purification of biologically produced chemicals like 1,3-propanediol and 2,3-butanediol, which share processing similarities with the compound , are crucial. These processes account for a significant portion of production costs. Innovations in downstream processing could reduce these costs and enhance the efficiency and sustainability of bioproduction systems. This research underscores the importance of developing more efficient separation technologies, which could also apply to chemicals structurally related to 2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one (Xiu & Zeng, 2008).

Bromoform's Atmospheric Chemistry

The study of bromoform, a compound chemically related to the subject compound, has revealed its significant role in atmospheric chemistry, particularly as a source of organic bromine. This research highlights the complexity of bromoform's environmental impact, including its contributions to ozone layer depletion and climate change. Understanding these mechanisms is crucial for developing strategies to mitigate the environmental impact of bromine-containing compounds (Quack & Wallace, 2003).

Sulforaphane's Biological Effects

Research on sulforaphane, a compound with a different functional group but relevant due to its biological activity, has demonstrated a wide range of health benefits. This includes antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. Studies like these indicate the potential health benefits of various organic compounds, including those structurally related to 2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one, and underscore the importance of chemical research in enhancing human health (Kim & Park, 2016).

Ethylene Dimerization and Alphabutol Technology

In chemical manufacturing, processes like ethylene dimerization, relevant to the production of compounds similar to the subject chemical, are crucial. Research into optimizing these processes, such as the Alphabutol technology for Butene-1 production, highlights the importance of innovation in chemical engineering. This not only improves the efficiency and sustainability of chemical production but also contributes to the development of new materials and chemicals (Alenezi, Manan, & Zaidel, 2019).

properties

IUPAC Name |

2-bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO/c1-8(2)10(12)11(14)13-7-5-4-6-9(13)3/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZUPJNTPXMFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C(C(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate](/img/structure/B2602285.png)

![2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2602286.png)

![N-(4-ethoxyphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602287.png)

![3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2602291.png)

![2-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2602292.png)

![2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2602296.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602298.png)

![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)

![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)